GCN2iB

Description

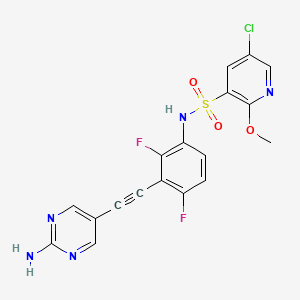

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF2N5O3S/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10/h4-9,26H,1H3,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHVXJKGYJYWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GCN2iB and the Integrated Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the General Control Nonderepressible 2 (GCN2) inhibitor, GCN2iB, and its role in the context of the Integrated Stress Response (ISR). It is designed to be a comprehensive resource, detailing the mechanism of action, quantitative data, and relevant experimental protocols for professionals engaged in cellular biology and therapeutic development.

The Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a highly conserved signaling pathway in eukaryotic cells that is activated by a wide range of cellular and environmental stresses.[1] These stressors include amino acid deprivation, viral infection, endoplasmic reticulum (ER) stress, and oxidative stress.[1] The central role of the ISR is to restore cellular homeostasis by reprogramming gene expression to mitigate the stress-induced damage.

The core event of the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1] In mammals, this phosphorylation is carried out by one of four distinct eIF2α kinases, each of which responds to different types of stress:[1][2][3]

-

GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation, UV irradiation, and ribosome collisions.[1][4][5][6]

-

PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by ER stress.

-

PKR (Protein Kinase R): Activated by double-stranded RNA, a hallmark of viral infection.

-

HRI (Heme-Regulated Inhibitor): Activated by heme deficiency and oxidative stress.

Phosphorylation of eIF2α leads to a global reduction in protein synthesis, which conserves resources during stress.[1][7] Paradoxically, it also promotes the preferential translation of a select group of mRNAs, most notably that of the Activating Transcription Factor 4 (ATF4).[1][2][7] ATF4 is a master transcriptional regulator that upregulates the expression of a broad array of genes involved in amino acid synthesis and transport, autophagy, and antioxidant responses, thereby facilitating cellular adaptation and survival.[1][7][8]

This compound: A Potent and Selective GCN2 Inhibitor

This compound is a potent, selective, and ATP-competitive small molecule inhibitor of the GCN2 kinase.[9][10][11][12] Its high affinity and specificity make it an invaluable tool for dissecting the GCN2-mediated arm of the ISR and for exploring the therapeutic potential of GCN2 inhibition.

Mechanism of Action

As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the GCN2 kinase domain, preventing the binding of ATP and thereby blocking its phosphotransferase activity.[9][13] This inhibition prevents the GCN2-mediated phosphorylation of eIF2α in response to stimuli like amino acid deprivation. Consequently, the downstream signaling cascade, including the preferential translation of ATF4, is suppressed.[9][14][15]

Interestingly, studies have revealed a biphasic dose-response to this compound. While higher concentrations effectively inhibit GCN2, lower concentrations (in the 10-100 nM range) have been shown to paradoxically activate the kinase.[13][16][17][18] This phenomenon is important to consider in the design and interpretation of experiments.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| GCN2 | 2.4 | Kinase Assay | [9][10][11][19] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Percent Inhibition at 1 µM | Reference |

| GCN2 | >99.5% | [9][12][20] |

| MAP2K5 | >95% | [9][12][19][20] |

| STK10 | >95% | [9][12][19][20] |

| ZAK | >95% | [9][12][19][20] |

Signaling Pathway and Experimental Workflow

Visualizing the signaling pathways and experimental workflows is crucial for a comprehensive understanding of this compound's role in the ISR. The following diagrams were generated using the DOT language.

References

- 1. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. anygenes.com [anygenes.com]

- 4. DSpace [repository.upenn.edu]

- 5. pnas.org [pnas.org]

- 6. Multiple Roles of the Stress Sensor GCN2 in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scitovation.com [scitovation.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound | GCN2 Inhibitor | TargetMol [targetmol.com]

- 12. This compound | GCN2 inhibitor | Probechem Biochemicals [probechem.com]

- 13. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abmole.com [abmole.com]

The Role of GCN2iB in the Amino Acid Sensing Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GCN2iB, a potent and selective inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. It details the critical role of GCN2 in the cellular amino acid sensing pathway and the mechanism by which this compound modulates this pathway, presenting potential therapeutic applications. This document summarizes key quantitative data, outlines detailed experimental protocols from cited literature, and provides visual diagrams of the signaling pathways and experimental workflows.

The GCN2 Amino Acid Sensing Pathway

Cells have evolved intricate mechanisms to sense and respond to nutrient availability. The Integrated Stress Response (ISR) is a key signaling network that allows cells to adapt to various environmental stresses, including amino acid deprivation.[1][2] GCN2, an evolutionarily conserved serine/threonine kinase, is a central component of the ISR, specifically acting as a sensor for amino acid deficiency.[3][4]

Under conditions of amino acid scarcity, there is an accumulation of uncharged transfer RNAs (tRNAs).[5][6][7] GCN2 possesses a histidyl-tRNA synthetase (HisRS)-like domain that binds to these uncharged tRNAs.[6][8] This binding event induces a conformational change in GCN2, leading to its activation through autophosphorylation.[5][9]

Once activated, GCN2 phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α) at serine 51.[3][10][11] This phosphorylation event has a dual effect on protein synthesis. Firstly, it leads to a global reduction in cap-dependent translation, thereby conserving resources during periods of nutrient limitation.[4][12] Secondly, and paradoxically, the phosphorylation of eIF2α enhances the translation of specific mRNAs that contain upstream open reading frames (uORFs) in their 5' untranslated regions.[12]

The most well-characterized of these mRNAs is that encoding Activating Transcription Factor 4 (ATF4).[3][13] ATF4 is a key transcriptional activator that drives the expression of a suite of genes involved in amino acid synthesis and transport, as well as other stress-response pathways.[2][14] By upregulating these genes, the GCN2-eIF2α-ATF4 pathway aims to restore amino acid homeostasis and promote cell survival under nutrient-deprived conditions.[14] The critical role of this pathway in tumor cell survival and proliferation under nutrient-limited microenvironments has made GCN2 an attractive target for cancer therapy.[4][15][16]

This compound: A Potent and Selective GCN2 Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the GCN2 kinase.[17][18] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the GCN2 kinase domain and preventing the phosphorylation of its downstream target, eIF2α.[17][18][19]

Biochemical and Cellular Activity

This compound has demonstrated high potency in biochemical assays, with a half-maximal inhibitory concentration (IC50) of 2.4 nM against recombinant GCN2.[17][18][19] In cellular assays, this compound effectively inhibits the GCN2 pathway. For instance, in HTR8/SVneo cells, 1 µM of this compound significantly inhibits cholic acid-induced phosphorylation of GCN2 and eIF2α.[18] Furthermore, in CCRF-CEM leukemia cells, this compound at a concentration of 0.4 µM decreases the levels of ATF4 and phosphorylated GCN2 when used in combination with L-asparaginase.[20]

While highly selective for GCN2, at a concentration of 1 µM, this compound has been shown to inhibit other kinases, including MAP2K5, STK10, and ZAK, by more than 95%.[18][20] It is important to note that some studies have reported a paradoxical activation of GCN2 at low concentrations of this compound (e.g., 10-50 nM).[21][22] This phenomenon is thought to be independent of the canonical tRNA-binding activation mechanism.[21]

| Parameter | Value | Reference |

| Target | General Control Nonderepressible 2 (GCN2) | [17][18] |

| Mechanism of Action | ATP-competitive inhibitor | [17][18] |

| IC50 (in vitro) | 2.4 nM | [17][18][19] |

| Cellular Activity | Inhibits GCN2 and eIF2α phosphorylation | [18] |

| Decreases ATF4 levels | [20] | |

| Selectivity | Highly selective for GCN2 | [18][20] |

| Off-target kinases (at 1 µM) | MAP2K5, STK10, ZAK | [18][20] |

In Vivo Efficacy

The therapeutic potential of GCN2 inhibition, particularly in the context of cancer, has been explored in preclinical models. A key strategy involves combining GCN2 inhibitors with agents that induce amino acid stress, such as L-asparaginase, an anti-leukemic drug that depletes asparagine.[23] Inhibition of GCN2 sensitizes cancer cells with low basal expression of asparagine synthetase (ASNS) to L-asparaginase.[23]

In vivo studies using xenograft models of acute lymphoblastic leukemia (CCRF-CEM) and acute myeloid leukemia (MV-4-11) have shown that the combination of this compound (at a dose of 10 mg/kg, twice daily) and L-asparaginase leads to a significant reduction in tumor volume.[20] This combination therapy elicits a potent anti-tumor activity with synergistic effects.[18]

| Model | Cell Line | Treatment | Outcome | Reference |

| Xenograft | CCRF-CEM | This compound (10 mg/kg, BID) + L-asparaginase | Reduced tumor volume | [20] |

| Xenograft | MV-4-11 | This compound (10 mg/kg, BID) + L-asparaginase | Reduced tumor volume | [20] |

| Xenograft | SU.86.86 | This compound + L-asparaginase | Robust anti-tumor activity | [18] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

GCN2 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to the GCN2 kinase.[24]

Principle: The assay relies on the binding of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the GCN2 kinase. The kinase is labeled with a europium (Eu)-chelate-labeled anti-tag antibody. When the tracer and antibody are both bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor on the tracer. A test compound that binds to the ATP site of GCN2 will displace the tracer, leading to a loss of FRET.[24]

Protocol Overview:

-

Serial Dilution: Prepare a serial dilution of this compound or other test compounds.[24]

-

Reagent Preparation: Prepare a 2X kinase/antibody solution and a 4X tracer solution in kinase buffer.[24]

-

Assay Plate Setup: In a 384-well plate, add 4 µL of the serially diluted compound.[24]

-

Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody solution to all wells.[24]

-

Tracer Addition: Add 4 µL of the 4X tracer solution to all wells.[24]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[24]

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring FRET.[24]

Measurement of eIF2α Phosphorylation (Western Blotting)

Western blotting is a widely used technique to detect and quantify the levels of phosphorylated eIF2α (p-eIF2α) relative to total eIF2α in cell lysates.[25][26][27]

Protocol Overview:

-

Cell Treatment: Culture cells to the desired confluency and treat with this compound and/or a stress-inducing agent (e.g., L-asparaginase, cholic acid) for the specified time.[18]

-

Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-eIF2α (Ser51) and total eIF2α.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software. Normalize the p-eIF2α signal to the total eIF2α signal.[27]

ATF4 Reporter Assay

ATF4 reporter assays are used to measure the translational activation of ATF4 in response to ISR activation or inhibition.[2][28][29]

Principle: A reporter gene (e.g., luciferase or a fluorescent protein) is placed under the control of the ATF4 5' untranslated region (UTR), which contains the uORFs responsible for its translational regulation.[2][29] Changes in the expression of the reporter protein reflect the translational activity of ATF4.

Protocol Overview:

-

Cell Transfection: Transfect cells with a plasmid containing the ATF4 reporter construct using a suitable transfection reagent.[2][28]

-

Cell Treatment: After a period of expression (e.g., 24 hours), treat the cells with this compound and/or a stress-inducing agent.[28]

-

Data Acquisition (Luciferase): If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.[2]

-

Data Acquisition (Fluorescent Protein): If using a fluorescent protein reporter, measure the fluorescence intensity using a flow cytometer or a fluorescence microscope.[28][29]

-

Data Analysis: Normalize the reporter activity to a control (e.g., untreated cells or cells transfected with a control vector).

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that targets the GCN2 kinase, a master regulator of the cellular response to amino acid deprivation. By potently and selectively inhibiting GCN2, this compound blocks the phosphorylation of eIF2α and the subsequent activation of the ATF4-mediated stress response. This mechanism of action has shown promise in preclinical cancer models, particularly in combination with therapies that induce amino acid stress. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other modulators of the GCN2 signaling pathway. A thorough understanding of this pathway and the tools to study it are crucial for the development of novel therapeutic strategies for cancer and other diseases where the integrated stress response plays a critical role.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional Repression of ATF4 Gene by CCAAT/Enhancer-binding Protein β (C/EBPβ) Differentially Regulates Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GCN2- and eIF2α-phosphorylation-independent, but ATF4-dependent, induction of CARE-containing genes in methionine-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GCN2: roles in tumour development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Activation of Gcn2 in response to different stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uncharged tRNA activates GCN2 by displacing the protein kinase moiety from a bipartite tRNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gcn2 eIF2α kinase mediates combinatorial translational regulation through nucleotide motifs and uORFs in target mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for analyzing eIF2 kinases and translational control in the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. This compound - MedChem Express [bioscience.co.uk]

- 20. caymanchem.com [caymanchem.com]

- 21. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pnas.org [pnas.org]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. An Overview of Methods for Detecting eIF2α Phosphorylation and the Integrated Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. eIFα Quantification Service - Creative Biolabs [creative-biolabs.com]

- 27. researchgate.net [researchgate.net]

- 28. Reporter assay with an ATF4 μORF construct [bio-protocol.org]

- 29. A Drosophila Reporter for the Translational Activation of ATF4 Marks Stressed Cells during Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Paradoxical Activation of GCN2 by GCN2iB

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex and counterintuitive phenomenon of the paradoxical activation of the kinase General Control Nonderepressible 2 (GCN2) by its ATP-competitive inhibitor, GCN2iB. While designed as a potent inhibitor, this compound exhibits a biphasic dose-response, activating the kinase at low nanomolar concentrations before inhibiting it at higher concentrations. This guide provides a comprehensive overview of the underlying mechanisms, quantitative data from key experiments, and detailed protocols to enable the study of this phenomenon.

Introduction to GCN2 and the Integrated Stress Response (ISR)

GCN2 is a crucial serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR), a fundamental cellular pathway for adapting to various environmental stresses.[1] The canonical activator of GCN2 is the accumulation of uncharged tRNAs, which occurs during amino acid starvation.[2][3] Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[3][4] This phosphorylation event leads to a global reduction in protein synthesis to conserve resources, while paradoxically promoting the translation of specific stress-response mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[2][4] The GCN2-eIF2α-ATF4 pathway is critical for cellular homeostasis and survival under nutrient deprivation.[4]

This compound: From Potent Inhibitor to Paradoxical Activator

This compound was developed as a potent, selective, and ATP-competitive inhibitor of GCN2, with a reported IC50 of 2.4 nM.[5][6][7][8] It binds to the ATP-binding pocket of the GCN2 kinase domain.[9] However, subsequent research revealed that this compound's effects are concentration-dependent. In the absence of other stressors, low concentrations of this compound (typically in the 10-100 nM range in cellular assays) lead to an increase in GCN2 autophosphorylation and the activation of the downstream ISR pathway.[9][10] This phenomenon has been termed "paradoxical activation."[9]

Mechanism of Paradoxical Activation

The paradoxical activation of GCN2 by this compound is attributed to its binding mode and the dimeric nature of the GCN2 kinase. This compound is classified as a type I½ inhibitor, which binds to the kinase in a "DFG-in, αC helix-out" conformation.[9] The current model suggests that the binding of a single this compound molecule to one protomer of the GCN2 kinase domain dimer allosterically induces a conformational change in the adjacent, unbound protomer, shifting it into a catalytically active state.[9][11][12][13]

This allosteric activation can lead to a notable "disconnect" between GCN2's autophosphorylation on threonine 899 (T899) and the phosphorylation of its primary substrate, eIF2α.[14][15] Studies have shown that low concentrations of this compound can robustly increase p-GCN2 (T899) levels with a less pronounced or even absent increase in p-eIF2α levels.[15][16] This suggests that the inhibitor-bound GCN2 dimer may preferentially autophosphorylate in trans over phosphorylating its substrate. Interestingly, this activation mechanism appears to bypass the need for the canonical GCN2 regulatory domains, as GCN2 mutants lacking these domains can still be activated by this compound.[1][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and cellular studies on this compound.

Table 1: this compound Inhibitory and Kinase Selectivity Profile

| Parameter | Value | Kinase(s) | Reference(s) |

| IC50 (Inhibition) | 2.4 nM | GCN2 | [5][6][7][8][17] |

| High Conc. Inhibition (>95%) | 1 µM | MAP2K5, STK10, ZAK | [5][8][17] |

Table 2: this compound Paradoxical Activation Profile

| Assay Type | Parameter | Effective Concentration | Key Observation | Reference(s) |

| In Vitro Kinase Assay | Peak GCN2 Autophosphorylation (pT899) | ~10 nM | Biphasic response: activation at low nM, inhibition at high nM. | [15][16][18] |

| Cell-Based Assay (HEK293) | Increased p-GCN2, p-eIF2α, ATF4 | 10 - 100 nM | Biphasic response observed for ISR markers. | [9] |

| Thermal Unfolding Assay | GCN2 Stabilization (ΔTm) | +5.9 °C | Direct binding of this compound to GCN2. | [16] |

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: Canonical GCN2 activation pathway by amino acid starvation.

Caption: Mechanism of paradoxical GCN2 activation by this compound.

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

The following are representative protocols derived from published studies investigating this compound.

This protocol is adapted from methods used to determine the IC50 of GCN2 inhibitors.[6]

-

Reagents and Materials:

-

Recombinant full-length GCN2 protein.

-

Green fluorescent protein-eIF2α substrate.

-

ATP.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

LanthaScreen™ Tb-anti-p-eIF2α (pSer52) antibody kit.

-

Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 10 mM MgCl2).

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute into the assay buffer to the desired final concentrations.

-

In a 384-well plate, add 2.5 µL of this compound dilutions.

-

Add 2.5 µL of recombinant GCN2 (final concentration ~1 nmol/L) to each well.

-

Pre-incubate the enzyme and inhibitor for 60 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a mix containing ATP (final concentration at Km, e.g., 190 µmol/L) and GFP-eIF2α substrate (final concentration ~130 nmol/L).

-

Incubate for 60 minutes at 25°C.

-

Stop the reaction by adding EDTA.

-

Add the LanthaScreen™ Tb-anti-p-eIF2α antibody and incubate as per the manufacturer's instructions.

-

Read the plate on a fluorescence plate reader and calculate the ratio of emission signals to determine the amount of phosphorylated substrate.

-

Plot the dose-response curve to determine activation (at low concentrations) and inhibition (IC50 at high concentrations).

-

This protocol is based on experiments performed in HEK293 cells.[7][9]

-

Reagents and Materials:

-

HEK293 cells.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (10 mM in DMSO).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p-GCN2 (T899), anti-GCN2, anti-p-eIF2α (Ser51), anti-eIF2α, anti-ATF4, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

ECL substrate.

-

-

Procedure:

-

Seed HEK293 cells in 6-well plates and grow to ~80% confluency.

-

Prepare working dilutions of this compound in culture medium to achieve a final concentration range (e.g., 4 nM, 10 nM, 50 nM, 100 nM, 250 nM, 1 µM, 4 µM). Include a DMSO vehicle control.

-

Replace the medium on the cells with the this compound-containing medium.

-

Incubate the cells for a specified time (e.g., 6 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells directly in the plate with 100-150 µL of ice-cold lysis buffer.

-

Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation (e.g., 14,000 rpm for 15 min at 4°C).

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane, run the gel, and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the respective total protein and loading control.

-

Conclusion and Future Directions

The paradoxical activation of GCN2 by this compound underscores the complexity of targeting kinase active sites. For drug development professionals, this phenomenon serves as a critical cautionary tale, highlighting the importance of comprehensive dose-response studies to fully characterize a compound's activity. For researchers, it provides a unique chemical tool to probe the allosteric regulation of GCN2, potentially independent of its canonical activation by uncharged tRNA. Future research should focus on the structural basis of this activation, exploring how inhibitor binding propagates conformational changes across the dimer interface. Furthermore, understanding whether this paradoxical activation occurs in vivo and its potential therapeutic consequences—either beneficial or detrimental—is of paramount importance.[17] A deeper understanding of this mechanism will aid in the design of next-generation GCN2 inhibitors that are purely antagonistic, avoiding the confounding effects of paradoxical activation.

References

- 1. researchgate.net [researchgate.net]

- 2. GCN2: roles in tumour development and progression | Biochemical Society Transactions | Portland Press [portlandpress.com]

- 3. Towards a model of GCN2 activation | Biochemical Society Transactions | Portland Press [portlandpress.com]

- 4. The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | GCN2 Inhibitor | TargetMol [targetmol.com]

- 8. This compound | GCN2 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. biorxiv.org [biorxiv.org]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. biorxiv.org [biorxiv.org]

- 16. biorxiv.org [biorxiv.org]

- 17. caymanchem.com [caymanchem.com]

- 18. biorxiv.org [biorxiv.org]

GCN2iB: A Technical Guide for Investigating the Integrated Stress Response

Abstract

This technical guide provides an in-depth overview of GCN2iB, a potent and selective ATP-competitive inhibitor of the General Control Nonderepressible 2 (GCN2) kinase. GCN2 is a critical sensor of amino acid deprivation, and its activation is a key event in the Integrated Stress Response (ISR), a fundamental cellular pathway for adapting to various stresses. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the use of this compound as a research tool. It details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes the relevant biological pathways and experimental workflows. A peculiar characteristic of this compound is its biphasic activity: at low nanomolar concentrations, it can paradoxically activate GCN2, while at higher concentrations, it acts as a potent inhibitor. This guide will address this dual nature to ensure its proper application in research settings.

Introduction to GCN2 and the Integrated Stress Response

The Integrated Stress Response (ISR) is a conserved signaling network that eukaryotic cells activate to cope with a variety of environmental and physiological stresses, including amino acid starvation, viral infection, endoplasmic reticulum (ER) stress, and heme deficiency. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases: GCN2, PERK, PKR, and HRI. Phosphorylated eIF2α (p-eIF2α) leads to a global reduction in protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4). ATF4, in turn, orchestrates the expression of a wide array of genes involved in amino acid synthesis and transport, autophagy, and antioxidant responses to restore cellular homeostasis.

GCN2 (General Control Nonderepressible 2) is the primary sensor of amino acid insufficiency. It is activated by the accumulation of uncharged tRNAs that bind to its histidyl-tRNA synthetase (HisRS)-like regulatory domain. This binding event induces a conformational change, leading to GCN2 autophosphorylation and subsequent phosphorylation of its substrate, eIF2α. Given its central role in the ISR, GCN2 has emerged as a significant target for both basic research and therapeutic development, particularly in oncology.

This compound: A Potent and Selective GCN2 Inhibitor

This compound is a small molecule, ATP-competitive inhibitor of GCN2. Its high potency and selectivity make it an invaluable tool for dissecting the role of GCN2 in the ISR and various disease states.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the GCN2 kinase domain, thereby preventing the phosphorylation of eIF2α. However, a notable and critical feature of this compound is its biphasic dose-response. At low nanomolar concentrations (typically in the 10-100 nM range), this compound has been observed to paradoxically activate GCN2, leading to an increase in eIF2α phosphorylation and ATF4 expression.[1] This phenomenon is thought to occur through the binding of a single this compound molecule to one of the kinase domains in the GCN2 dimer, which allosterically enhances the ATP binding affinity of the other kinase domain.[2] At higher concentrations (generally above 250 nM), this compound occupies the ATP-binding sites of both kinase domains, leading to potent inhibition of GCN2 activity.[1] This dual activity necessitates careful dose-response studies in any experimental system.

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound, providing a reference for experimental design.

| Parameter | Value | Reference |

| IC50 (in vitro) | 2.4 nM | [3] |

| Mechanism of Action | ATP-competitive | [3] |

| Kinase Selectivity | Highly selective for GCN2. At 1 µM, >99.5% inhibition of GCN2, and >95% inhibition of MAP2K5, STK10, and ZAK in a panel of 468 kinases. | [3] |

Table 1: Biochemical and Selectivity Data for this compound

| Cell Line | Concentration Range for Activation | Concentration for Inhibition | Downstream Effects | Reference |

| HEK293 | 10 - 100 nM | >250 nM | Increased p-GCN2, p-eIF2α, and ATF4 at activating concentrations; decreased at inhibitory concentrations. | [1] |

| A375 (Melanoma) | Not specified, but paradoxical activation is noted. | 1 µM used for robust inhibition. | Inhibition of dabrafenib-induced ATF4 expression at 1 µM. | [2] |

| CCRF-CEM (Leukemia) | Not specified | 37 nM - 1.0 µM | Inhibition of GCN2 activity. | [4] |

| MV-4-11 (Leukemia) | Not specified | 1 µM | Inhibition of GCN2 activity. | [4] |

| SU.86.86 (Pancreatic) | Not specified | 1 µM | Inhibition of GCN2 activity. | [4] |

Table 2: Cellular Activity of this compound

Experimental Protocols

This section provides detailed protocols for key experiments utilizing this compound to study the GCN2/ISR pathway.

In Vitro GCN2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant GCN2.

Materials:

-

Recombinant GCN2 protein

-

eIF2α substrate (e.g., recombinant protein or a peptide substrate)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody for p-eIF2α)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in kinase assay buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the this compound dilutions. Include a DMSO-only control.

-

Add 10 µL of a solution containing recombinant GCN2 protein in kinase assay buffer to each well.

-

Incubate for 30-60 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing the eIF2α substrate and ATP in kinase assay buffer. The final concentration of ATP should be at or near its Km for GCN2.

-

Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For example, if using the ADP-Glo™ assay, follow the manufacturer's instructions to measure ADP production. If using a phosphospecific antibody, the reaction can be stopped by adding SDS-PAGE loading buffer and analyzed by Western blot.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of ISR Activation

This protocol is for assessing the phosphorylation status of eIF2α and the expression levels of ATF4 in cultured cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired time (e.g., 4-24 hours). Remember to include a vehicle control (DMSO). To induce the ISR, a positive control such as L-asparaginase or histidinol can be used.

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of p-eIF2α to total eIF2α and ATF4 to the loading control.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of GCN2 signaling and the experimental use of this compound.

Caption: GCN2 Signaling Pathway in Response to Amino Acid Deprivation.

Caption: Experimental Workflow for Assessing this compound Activity in Cells.

Caption: Logical Relationship of this compound's Biphasic Activity.

Conclusion

This compound is a powerful and selective research tool for probing the function of the GCN2 kinase and the broader Integrated Stress Response. Its utility is underscored by its high potency and well-defined mechanism of action. However, researchers must be cognizant of its biphasic activity, where low concentrations can paradoxically activate GCN2, while higher concentrations are required for inhibition. By carefully considering the dose-response relationship and employing the standardized protocols outlined in this guide, researchers can effectively leverage this compound to advance our understanding of the ISR in health and disease. This technical guide serves as a foundational resource to facilitate the rigorous and reproducible use of this compound in the scientific community.

References

- 1. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Discovery and Development of GCN2iB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of GCN2iB, a potent and selective ATP-competitive inhibitor of the serine/threonine-protein kinase General Control Nonderepressible 2 (GCN2). This document details the core signaling pathways, summarizes key quantitative data, and provides methodologies for the essential experiments involved in its characterization.

Introduction

General Control Nonderepressible 2 (GCN2), also known as Eukaryotic Translation Initiation Factor 2 Alpha Kinase 4 (EIF2AK4), is a critical sensor of amino acid deprivation.[1] Its activation is a key event in the Integrated Stress Response (ISR), a cellular signaling network that allows cells to adapt to various stress conditions.[2][3] Upon activation, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[4][5] This pathway is crucial for maintaining cellular homeostasis but can also be co-opted by cancer cells to survive in the nutrient-poor tumor microenvironment, making GCN2 a compelling target for anticancer therapies.[3][6] this compound was developed as a potent and selective ATP-competitive inhibitor of GCN2 to explore this therapeutic hypothesis.[7]

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of GCN2 with a reported IC50 of 2.4 nM.[7][8] It demonstrates high kinase selectivity, with significant inhibition (>95%) of only a few other kinases, including MAP2K5, STK10, and ZAK, at a concentration of 1 µM.[7][9]

Interestingly, this compound exhibits a biphasic mode of action. While it acts as a canonical inhibitor at higher concentrations, at lower, nanomolar concentrations (around 10-100 nM), it can paradoxically activate GCN2.[2][10] This activation leads to increased phosphorylation of eIF2α and enhanced expression of ATF4, mimicking the effects of amino acid starvation.[2] This dual activity underscores the complexity of targeting GCN2 and has important implications for its therapeutic application. The proposed mechanism for this activation involves this compound binding to the kinase domain and inducing a conformational change that promotes autophosphorylation and subsequent substrate phosphorylation.[2][10]

GCN2 Signaling Pathway

The canonical GCN2 signaling pathway is initiated by the accumulation of uncharged tRNAs during amino acid starvation. This leads to the activation of GCN2, which then phosphorylates eIF2α at Serine 51. Phosphorylated eIF2α inhibits the GDP-GTP exchange factor eIF2B, thereby reducing the formation of the eIF2-GTP-Met-tRNAi ternary complex required for translation initiation. This results in a global decrease in protein synthesis. However, certain mRNAs containing upstream open reading frames (uORFs), such as ATF4, are preferentially translated under these conditions. ATF4, a transcription factor, then upregulates genes involved in amino acid synthesis, transport, and stress adaptation.[3][5][11]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental settings.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Kinase | Notes | Reference |

| IC50 | 2.4 nM | GCN2 | ATP-competitive inhibition. | [7][8] |

| Kinase Inhibition | >99.5% | GCN2 | At 1 µM concentration. | [7] |

| Kinase Inhibition | >95% | MAP2K5, STK10, ZAK | At 1 µM concentration, indicating high selectivity. | [7][9] |

Table 2: Cellular Activity of this compound

| Effect | Cell Line | Concentration | Observation | Reference |

| Inhibition of Halofuginone-induced ISR | HEK293 | 73 nM (IC50) | Inhibition of ATF4-Luc reporter activity. | [2] |

| Paradoxical Activation of ISR | HEK293 | ~32 nM | Peak induction of ATF4-Luc reporter activity in the absence of stress. | [2] |

| Induction of p-eIF2α | HEK293 | 10-50 nM | 2.7-fold induction observed as early as 30 minutes. | [2] |

| Inhibition of CA-induced p-GCN2 and p-eIF2α | HTR8/SVneo | 1 µM | Significant inhibition after 12 hours of treatment. | [7] |

| Synergistic Antitumor Activity | MV-4-11, SU.86.86 | 1 µM | Potent antitumor activity when combined with asparaginase (ASNase). | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This assay is used to determine the direct inhibitory activity of this compound on recombinant GCN2.

Protocol:

-

Reagents: Recombinant GCN2 protein, ATP, GFP-eIF2α substrate, LanthaScreen Tb-anti-p-eIF2α (pSer52) antibody kit.

-

Procedure:

-

Pre-incubate 1 nmol/L of recombinant GCN2 with varying concentrations of this compound for 60 minutes at 25°C.

-

Initiate the kinase reaction by adding ATP (at a concentration close to its Km value, e.g., 190 µmol/L) and 130 nmol/L of the GFP-eIF2α substrate.

-

Incubate the reaction mixture at 25°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and determine the amount of phosphorylated substrate using the LanthaScreen Tb-anti-p-eIF2α (pSer52) antibody kit according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the dose-response data to a suitable model.[8]

-

This method is used to assess the phosphorylation status of GCN2 and eIF2α, and the expression levels of ATF4 in cultured cells.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293, CCRF-CEM) at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound, with or without a stress-inducing agent like halofuginone (HF) or asparaginase, for the desired duration (e.g., 30 minutes to 6 hours).[2]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-GCN2 (T899), GCN2, p-eIF2α (S51), eIF2α, ATF4, and a loading control (e.g., actin) overnight at 4°C.[2]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Quantification: Perform densitometry analysis using software like ImageJ to quantify protein band intensities, normalizing to the total protein and/or loading control.[2]

This assay measures the translational activity of ATF4 as an indicator of ISR activation.

Protocol:

-

Transfection:

-

Co-transfect cells (e.g., HEK293) with an ATF4-luciferase reporter plasmid and a normalization control plasmid (e.g., Nano-luciferase) using a suitable transfection reagent.

-

-

Treatment:

-

After 24-48 hours, treat the transfected cells with different concentrations of this compound, with or without a stressor like halofuginone.

-

-

Lysis and Luciferase Measurement:

-

After the desired treatment period (e.g., 6 hours), lyse the cells.

-

Measure the luciferase activity using a luminometer according to the manufacturer's protocol for the specific luciferase assay system used.

-

-

Data Analysis:

-

Normalize the ATF4-luciferase activity to the control luciferase activity.

-

Express the results as fold-change relative to vehicle-treated cells.[2]

-

Preclinical and In Vivo Studies

This compound has demonstrated a suitable pharmacokinetic profile for in vivo studies.[9][12] In xenograft models of acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and pancreatic cancer, the combination of this compound with asparaginase, a treatment that induces asparagine depletion, resulted in potent and synergistic antitumor activity.[7][8] This combination therapy effectively suppressed the GCN2 pathway, leading to reduced tumor growth and improved survival in animal models.[6]

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that has significantly advanced our understanding of the GCN2 signaling pathway. Its dual mechanism of action, acting as both an inhibitor and an activator depending on the concentration, highlights the intricate regulation of the ISR. The potent in vivo efficacy of this compound in combination with amino acid-depleting agents provides a strong rationale for its further development as an anticancer therapy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and cancer biology.

References

- 1. Frontiers | General control nonderepressible 2 (GCN2) as a therapeutic target in age-related diseases [frontiersin.org]

- 2. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Role of GCN2-Independent Signaling Through a Noncanonical PERK/NRF2 Pathway in the Physiological Responses to Dietary Methionine Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Multifaceted role of GCN2 in tumor adaptation and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of GCN2 Reveals Synergy with Cell-Cycle Regulation and Proteostasis [mdpi.com]

GCN2iB: A Technical Guide for Researchers and Drug Development Professionals

Abstract

GCN2iB is a potent and selective ATP-competitive inhibitor of the serine/threonine-protein kinase general control nonderepressible 2 (GCN2).[1][2] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed protocols for key in vitro and in vivo experimental assays. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of GCN2 inhibition.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical formula C₁₈H₁₂ClF₂N₅O₃S.[2][3] Its structure is characterized by a sulfonamide linkage between a substituted pyridine ring and a difluorophenyl group, which in turn is linked to an aminopyrimidine moiety via an ethynyl bridge.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[3-[2-(2-amino-5-pyrimidinyl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxy-3-pyridinesulfonamide | [2][4] |

| CAS Number | 2183470-12-2 | [1][2][3] |

| Molecular Formula | C₁₈H₁₂ClF₂N₅O₃S | [2][3] |

| Molecular Weight | 451.83 g/mol | [3][5] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in DMSO and Acetonitrile. Insoluble in water and ethanol. | [2][5] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of GCN2, a key kinase in the Integrated Stress Response (ISR) pathway.[1] The ISR is a cellular signaling network activated by various stressors, including amino acid deprivation, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This phosphorylation event globally reduces protein synthesis while promoting the translation of specific stress-responsive mRNAs, such as ATF4.

By binding to the ATP-binding pocket of GCN2, this compound prevents the phosphorylation of eIF2α, thereby inhibiting the downstream signaling cascade. Interestingly, at low concentrations, this compound has been observed to paradoxically activate GCN2.

Potency and Selectivity

This compound is a highly potent inhibitor of GCN2 with a reported IC50 value of 2.4 nM.[1][2] Kinase profiling studies have demonstrated its high selectivity for GCN2. In a panel of 468 kinases, this compound at a concentration of 1 µM showed greater than 99.5% inhibition of only GCN2, with significant inhibition (>95%) observed for only three other kinases: MAP2K5, STK10, and ZAK.[2]

Table 2: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Target | GCN2 | [1] |

| IC50 | 2.4 nM | [1][2] |

| Binding Mode | ATP-competitive | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro GCN2 Kinase Assay (LanthaScreen™)

This protocol describes the determination of the IC50 of this compound using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

This compound

-

Recombinant GCN2 protein

-

LanthaScreen™ Tb-anti-p-eIF2α (pSer52) antibody

-

GFP-eIF2α substrate

-

ATP

-

Assay Buffer

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve a 4X final concentration.

-

Pre-incubate 1 nmol/L of recombinant GCN2 protein with the this compound serial dilutions for 60 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (at the Kₘ value for GCN2, approximately 190 µmol/L) and 130 nmol/L of the GFP-eIF2α substrate.

-

Incubate the reaction for a specified time at 25°C.

-

Stop the reaction and add the LanthaScreen™ Tb-anti-p-eIF2α (pSer52) antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of GCN2 Pathway Activation

This protocol details the detection of phosphorylated GCN2 and eIF2α in cell lysates following this compound treatment.

Materials:

-

Cancer cell lines (e.g., CCRF-CEM)

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-GCN2, anti-GCN2, anti-p-eIF2α, anti-eIF2α, anti-ATF4, and a loading control (e.g., anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cancer cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 4 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., CCRF-CEM, MV-4-11)

-

This compound

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of this compound concentrations for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vivo Xenograft Tumor Model

This protocol outlines a study to evaluate the antitumor efficacy of this compound in combination with asparaginase in a mouse xenograft model.

Materials:

-

6-week-old female SCID mice

-

Cancer cell lines (e.g., CCRF-CEM, MV-4-11)

-

This compound

-

L-asparaginase (ASNase)

-

Vehicle solution

-

Calipers

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, this compound alone, ASNase alone, and this compound + ASNase).

-

Administer this compound (e.g., 10 mg/kg, twice daily via oral gavage or intraperitoneal injection) and ASNase (e.g., 1,000 U/kg, once daily) according to the study design.

-

Measure tumor volume with calipers and monitor the body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot).

-

Calculate tumor growth inhibition and assess the statistical significance of the combination therapy.

Conclusion

This compound is a valuable research tool for investigating the role of the GCN2 kinase in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development, particularly in the context of combination therapies for cancers sensitive to amino acid deprivation. The detailed protocols provided in this guide are intended to facilitate the design and execution of robust experiments to further elucidate the therapeutic potential of GCN2 inhibition.

References

- 1. Inhibition of GCN2 sensitizes ASNS-low cancer cells to asparaginase by disrupting the amino acid response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. assaygenie.com [assaygenie.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

The Biphasic Effect of GCN2iB: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GCN2 (General Control Nonderepressible 2), a serine/threonine kinase, is a critical sensor of amino acid deprivation and a key regulator of the Integrated Stress Response (ISR). Its role in cellular homeostasis and its implications in various diseases, including cancer and neurological disorders, have made it an attractive therapeutic target. GCN2iB is a potent, ATP-competitive inhibitor of GCN2. However, extensive research has revealed a paradoxical, biphasic effect of this compound on GCN2 activity. At low nanomolar concentrations, this compound paradoxically activates GCN2, leading to the phosphorylation of its downstream target, eIF2α, and the subsequent induction of the ISR. Conversely, at higher micromolar concentrations, this compound acts as an inhibitor, suppressing GCN2 activity. This technical guide provides a comprehensive overview of the biphasic effect of this compound, detailing the underlying mechanisms, presenting quantitative data from key experiments, and outlining the experimental protocols to study this phenomenon.

Introduction to the GCN2 Signaling Pathway

The Integrated Stress Response (ISR) is a conserved signaling network that allows cells to adapt to various stress conditions, including nutrient deprivation, viral infection, and endoplasmic reticulum stress. A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation reduces global protein synthesis to conserve resources while selectively promoting the translation of specific mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates the transcription of genes involved in stress adaptation.

GCN2 is one of the four known eIF2α kinases. It is primarily activated by amino acid starvation, which leads to an accumulation of uncharged tRNAs. These uncharged tRNAs bind to the regulatory domain of GCN2, inducing a conformational change that activates its kinase domain. Activated GCN2 then phosphorylates eIF2α, initiating the ISR cascade.[1][2][3]

The Biphasic Effect of this compound

This compound was developed as a potent and selective ATP-competitive inhibitor of GCN2.[4][5] However, studies have consistently demonstrated a biphasic dose-response to this compound.

-

Low-Concentration Activation: At low nanomolar concentrations (typically in the range of 10-100 nM), this compound unexpectedly activates GCN2, leading to increased autophosphorylation of GCN2 (at Thr899), increased phosphorylation of eIF2α (at Ser51), and elevated expression of ATF4.[1][6] This activation occurs independently of the canonical stress signals like uncharged tRNAs.[1]

-

High-Concentration Inhibition: At higher concentrations (typically >250 nM to the micromolar range), this compound behaves as a conventional inhibitor, reducing GCN2 activity and suppressing the ISR, even in the presence of stressors that would normally activate the pathway.[1][7]

This biphasic behavior is not unique to this compound and has been observed with other ATP-competitive inhibitors targeting GCN2 and other kinases.[7][8][9] This phenomenon has significant implications for the therapeutic application of such inhibitors, as the desired inhibitory effect may only be achieved within a specific therapeutic window, while lower, sub-therapeutic concentrations could paradoxically activate the target pathway.

Proposed Mechanism of Biphasic Action

The prevailing model for the biphasic effect of this compound involves an allosteric mechanism of activation. GCN2 exists as a homodimer. At low concentrations, it is proposed that the binding of a single this compound molecule to the ATP-binding pocket of one monomer in the GCN2 dimer induces a conformational change in the other monomer.[7][10] This allosteric change enhances the affinity of the second active site for ATP, leading to an overall increase in kinase activity and autophosphorylation.[7] As the concentration of this compound increases, both active sites in the dimer become occupied by the inhibitor, leading to the expected competitive inhibition of the kinase.[7][10]

Recent studies using purified recombinant human GCN2 have provided further evidence for this model, demonstrating a disconnect between GCN2 autophosphorylation and eIF2α phosphorylation in the presence of certain ATP-competitive inhibitors.[9][11] This suggests that inhibitor binding can promote an active conformation and autophosphorylation, but subsequent substrate phosphorylation is inhibited once both sites are bound.

Quantitative Data on the Biphasic Effect of this compound

The following tables summarize the quantitative data from key studies demonstrating the concentration-dependent effects of this compound on the GCN2 signaling pathway.

Table 1: Dose-Dependent Effect of this compound on GCN2 and eIF2α Phosphorylation and ATF4 Expression in HEK293 Cells. Data is derived from immunoblot analysis following a 6-hour treatment with this compound in the absence of other stressors.[1]

| This compound Concentration (nM) | p-GCN2 (T899) Levels (Fold Change vs. Vehicle) | p-eIF2α (S51) Levels (Fold Change vs. Vehicle) | ATF4 Protein Levels (Fold Change vs. Vehicle) |

| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |

| 10 | Increased | Increased | Increased |

| 50 | Increased | 2.7 | Increased |

| 100 | Increased | Increased | Increased |

| 250 | Decreased below vehicle | Decreased | Not appreciably induced |

| >250 | Decreased below vehicle | Decreased | Not appreciably induced |

Table 2: Biphasic Activation-Inhibition of GCN2 by this compound in an In Vitro Kinase Assay. Data shows a characteristic biphasic curve for both GCN2 autophosphorylation and eIF2α phosphorylation.[9][11]

| This compound Concentration | GCN2 Autophosphorylation (p-T899) | eIF2α Phosphorylation (p-S51) |

| Low nM range | Activation (Peak around 10 nM) | Activation |

| High nM to µM range | Inhibition | Inhibition |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to this compound's biphasic effect.

Cell Culture and Treatment

-

Cell Line: HEK293 cells are commonly used for these studies.[1]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are typically seeded in 6-well or 12-well plates. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or vehicle (DMSO). Treatment duration is typically 6 hours for assessing changes in protein phosphorylation and expression.[1] For experiments involving an external stressor, cells can be pre-treated with this compound for 30 minutes before the addition of the stressor, such as halofuginone (HF), a proline tRNA synthetase inhibitor.[1]

Immunoblot Analysis

-

Lysate Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. The following primary antibodies are typically used:

-

p-GCN2 (T899)

-

Total GCN2

-

p-eIF2α (S51)

-

Total eIF2α

-

ATF4

-

Actin (as a loading control)

-

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.[1]

Luciferase Reporter Assay for ATF4 Activity

-

Reporter Construct: An ATF4-luciferase reporter plasmid, such as P(AAREx6)-Luc, which contains multiple copies of the ATF4 response element, is used to measure ATF4 transcriptional activity.[1]

-

Transfection: HEK293 cells are transfected with the ATF4-luciferase reporter plasmid and a normalization control plasmid (e.g., Nano-luciferase) using a suitable transfection reagent.

-

Treatment and Assay: 24 hours post-transfection, cells are treated with various concentrations of this compound for 6 hours. Luciferase activity is then measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The ATF4-luciferase activity is normalized to the control luciferase activity.[1]

In Vitro Kinase Assay

-

Reagents: Recombinant full-length GCN2, eIF2α substrate, and ATP are required.[12]

-

Procedure: Recombinant GCN2 is pre-incubated with varying concentrations of this compound for approximately 60 minutes. The kinase reaction is initiated by adding ATP and the eIF2α substrate. The reaction is allowed to proceed at 25°C.

-

Analysis: The amount of phosphorylated eIF2α is determined using methods such as LanthaScreen or by immunoblotting with a p-eIF2α (S51) antibody.[12]

Visualizations of Signaling Pathways and Workflows

GCN2 Signaling Pathway

Caption: The canonical GCN2 signaling pathway.

Biphasic Effect of this compound on GCN2 Activity

Caption: Proposed mechanism for the biphasic effect of this compound.

Experimental Workflow for Studying the Biphasic Effect

Caption: Workflow for investigating the biphasic effect of this compound.

Conclusion

The biphasic effect of this compound, characterized by low-concentration activation and high-concentration inhibition of GCN2, is a critical consideration for its development and use as a therapeutic agent. Understanding the underlying allosteric mechanism is essential for designing more effective and specific GCN2 inhibitors and for interpreting preclinical and clinical data. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this intriguing phenomenon and its broader implications for kinase inhibitor pharmacology. This knowledge is paramount for the successful translation of GCN2-targeting therapies into clinical practice.

References

- 1. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | General control nonderepressible 2 (GCN2) as a therapeutic target in age-related diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

- 7. BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner to limit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. selleckchem.com [selleckchem.com]

Methodological & Application

GCN2iB: A Targeted Approach to Disrupting Cancer Cell Stress Response

Application Notes and Protocols for In Vitro Research

Introduction

General control nonderepressible 2 (GCN2) is a crucial kinase in the integrated stress response (ISR), a cellular network that enables cells to adapt to various stressors, including amino acid deprivation.[1][2] In the tumor microenvironment, where nutrient availability can be limited, cancer cells often hijack this pathway to survive and proliferate.[3][4] GCN2 activation leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn upregulates the activating transcription factor 4 (ATF4).[3][5] ATF4 orchestrates the expression of genes involved in amino acid synthesis and transport, helping cancer cells to maintain homeostasis and resist therapy.[2][3]

GCN2iB is a potent and highly selective ATP-competitive inhibitor of GCN2.[6] By blocking GCN2 activity, this compound prevents the adaptive response to amino acid stress, rendering cancer cells, particularly those with low basal expression of asparagine synthetase (ASNS), vulnerable to nutrient depletion and cytotoxic therapies.[7] These application notes provide detailed protocols for the in vitro use of this compound in cancer cell lines to investigate its mechanism of action and potential therapeutic synergies.

Mechanism of Action

Under conditions of amino acid starvation, uncharged tRNA accumulates and binds to GCN2, leading to its activation. Activated GCN2 then phosphorylates eIF2α at Ser51. This phosphorylation event has two major consequences: a general reduction in global protein synthesis to conserve resources, and the preferential translation of ATF4 mRNA.[5][8] ATF4 then translocates to the nucleus and activates the transcription of genes involved in amino acid synthesis and transport, promoting cell survival.[3] this compound competitively binds to the ATP-binding pocket of GCN2, preventing the phosphorylation of eIF2α and the subsequent downstream signaling, thereby disrupting this critical survival pathway.[9]

Interestingly, some studies have reported a paradoxical activation of GCN2 by this compound at low concentrations, leading to a biphasic dose-response curve.[5][8] This phenomenon is thought to be due to conformational changes in the GCN2 protein upon inhibitor binding.[9] Researchers should be mindful of this effect when designing dose-response experiments.

Figure 1: GCN2 Signaling Pathway and Point of this compound Inhibition.

Experimental Protocols

Cell Culture and Reagents

A variety of cancer cell lines can be used to study the effects of this compound. The choice of cell line will depend on the specific research question. For example, acute lymphoblastic leukemia (ALL) cell lines like CCRF-CEM are known to be sensitive to GCN2 inhibition in combination with L-asparaginase.[7][10] Pancreatic and acute myelogenous leukemia cell lines have also shown high sensitivity to this combination treatment.[7]

Table 1: Recommended Cancer Cell Lines for this compound Studies

| Cell Line | Cancer Type | Key Characteristics | Reference |

| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | Low basal ASNS expression, sensitive to asparaginase with this compound. | [7] |

| MV-4-11 | Acute Myeloid Leukemia (AML) | Sensitive to this compound and asparaginase combination. | [10] |

| SU.86.86 | Pancreatic Cancer | Sensitive to this compound and asparaginase combination. | [10] |

| HT1080 | Fibrosarcoma | Used to study the GCN2-ATF4 pathway in response to nutrient deprivation. | [3] |

| A375 | Melanoma | Used to study off-target effects of kinase inhibitors on GCN2. | [11] |

Reagent Preparation:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound (CAS 2183470-12-2) in fresh, moisture-free DMSO.[10] Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Culture Medium: Use the recommended growth medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

Cell Viability Assay

This protocol is designed to assess the effect of this compound, alone or in combination with other drugs, on cancer cell proliferation and viability.

Figure 2: Experimental Workflow for Cell Viability Assay.

Protocol:

-

Cell Seeding: Seed 3,000 cells per well in a 96-well flat-bottom plate in the appropriate growth medium.[4] Allow the cells to adhere overnight.

-